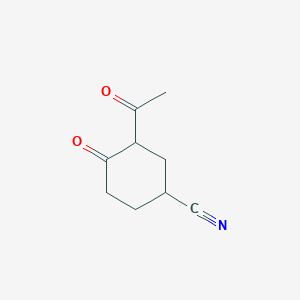
3-Acetyl-4-oxocyclohexane-1-carbonitrile
Beschreibung
3-Acetyl-4-oxocyclohexane-1-carbonitrile (CAS: 127682-20-6) is a cyclohexane derivative featuring a ketone group at position 4, a nitrile group at position 1, and an acetyl substituent at position 3 . Its molecular formula is C₉H₁₁NO₂, with a molecular weight of 165.19 g/mol.
Eigenschaften
CAS-Nummer |
127682-20-6 |
|---|---|
Molekularformel |
C9H11NO2 |
Molekulargewicht |
165.19 g/mol |
IUPAC-Name |
3-acetyl-4-oxocyclohexane-1-carbonitrile |
InChI |
InChI=1S/C9H11NO2/c1-6(11)8-4-7(5-10)2-3-9(8)12/h7-8H,2-4H2,1H3 |
InChI-Schlüssel |
JDAWWDWUQMCZFD-UHFFFAOYSA-N |
SMILES |
CC(=O)C1CC(CCC1=O)C#N |
Kanonische SMILES |
CC(=O)C1CC(CCC1=O)C#N |
Synonyme |
Cyclohexanecarbonitrile, 3-acetyl-4-oxo- (9CI) |
Herkunft des Produkts |
United States |
Vergleich Mit ähnlichen Verbindungen
Structural and Functional Group Analysis
The following table summarizes key structural and functional differences between 3-acetyl-4-oxocyclohexane-1-carbonitrile and its analogs:
Key Observations:
- Core Structure: The benzopyran-based 3-cyanochromone differs significantly due to its fused aromatic ring, enabling π-π interactions and enhanced stability compared to the saturated cyclohexane analogs.
- Functional Groups : All compounds share a ketone and nitrile, but the acetyl group in the target compound adds a reactive site for further derivatization.
This compound
- The nitrile group may participate in nucleophilic additions (e.g., with amines or hydrazines) or reductions to amines.
- The acetyl group could undergo condensation reactions or serve as a directing group for electrophilic substitution.
3-Cyanochromone (Benzopyran Derivative)
- Exhibits diverse reactivity, including [3+2] and [4+2] cycloadditions due to its conjugated system .
- The nitrile group undergoes nucleophilic additions (e.g., with hydroxylamine to form amidoximes) .
4-Cyano-4-(4-fluorophenyl)cyclohexanone
- Fluorine substituents enhance metabolic stability, making this compound a candidate for pharmaceutical intermediates .
- The ketone and nitrile groups enable tandem reactions, such as Knoevenagel condensations.
4-Oxo-1-phenylcyclohexanecarbonitrile
Physical and Pharmacological Properties
- Solubility: Benzopyran derivatives (e.g., 3-cyanochromone) are less soluble in polar solvents due to aromaticity, whereas acetylated cyclohexane analogs may exhibit improved solubility in organic solvents.
- Thermal Stability : Fluorinated derivatives (e.g., ) show higher thermal stability due to strong C-F bonds.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


